[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol
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Overview
Description
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the spirocyclic core: This step often involves a cyclization reaction, where a suitable cyclohexane derivative reacts with a pyrrolo[3,4-b]pyridine precursor under acidic or basic conditions.
Reduction and functionalization: The intermediate product is then subjected to reduction reactions, typically using hydrogenation or metal hydrides, to introduce the hexahydro functionality.
Introduction of the methanol group: The final step involves the addition of a methanol group, which can be achieved through nucleophilic substitution reactions using methanol or methanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can further reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Methanol, halides, or amines in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated spirocyclic compounds.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects on neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors in the nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]amine: Similar structure with an amine group instead of methanol.
Uniqueness
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol is unique due to its specific spirocyclic structure and the presence of the methanol group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
[(4aR,7aS)-spiro[4a,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,1'-cyclohexane]-7a-yl]methanol |
InChI |
InChI=1S/C13H22N2O/c16-10-13-9-14-8-11(13)4-7-12(15-13)5-2-1-3-6-12/h4,7,11,14-16H,1-3,5-6,8-10H2/t11-,13+/m1/s1 |
InChI Key |
OOCQGGUNOWDRQW-YPMHNXCESA-N |
Isomeric SMILES |
C1CCC2(CC1)C=C[C@@H]3CNC[C@]3(N2)CO |
Canonical SMILES |
C1CCC2(CC1)C=CC3CNCC3(N2)CO |
Origin of Product |
United States |
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